molecular formula C17H13Cl2N3O B11484785 10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B11484785
M. Wt: 346.2 g/mol
InChI Key: RYQMHTZVFBMOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves the reaction of anthranilic acid with an amide, followed by cyclization to form the quinazoline core . The specific synthetic route may vary, but common steps include:

    Formation of the Quinazoline Core: Anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines.

    Introduction of the Imidazo Ring: The quinazoline intermediate is further reacted with appropriate reagents to introduce the imidazo ring, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing other bioactive compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Imidazole Derivatives: Compounds with imidazole rings that exhibit similar biological activities.

Uniqueness

10-[(3,4-DICHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is unique due to its specific combination of quinazoline and imidazo rings, which may confer distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

10-[(3,4-dichlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H13Cl2N3O/c18-13-6-5-11(9-14(13)19)10-22-15-4-2-1-3-12(15)16(23)21-8-7-20-17(21)22/h1-6,9H,7-8,10H2

InChI Key

RYQMHTZVFBMOSB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.